

physical and chemical properties of 2,2-Dimethylpiperidin-3-ol

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Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-3-ol

Cat. No.: B15313435

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2,2-Dimethylpiperidin-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidin-3-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved pharmaceuticals. The presence of a gem-dimethyl group at the C2 position and a hydroxyl group at the C3 position introduces specific stereochemical and electronic features that can influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a detailed overview of the known and predicted physical and chemical properties of **2,2-Dimethylpiperidin-3-ol**, along with plausible synthetic routes and relevant experimental protocols based on analogous compounds.

Physical and Chemical Properties

Due to the limited availability of experimental data for **2,2-Dimethylpiperidin-3-ol**, the following table summarizes its calculated and estimated physical and chemical properties. These values are derived from computational models and data from structurally similar compounds.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	Calculated
Molecular Weight	129.20 g/mol	Calculated
Appearance	Predicted: Colorless to off-white solid or viscous liquid	Inferred from similar compounds
Boiling Point	Estimated: ~180-200 °C at 760 mmHg	Inferred from isomers and related piperidinols
Melting Point	Not available	-
pKa (of the conjugate acid)	Estimated: 9.5 - 10.5	Inferred from substituted piperidines
LogP (Octanol-Water Partition Coefficient)	Estimated: 1.0 - 1.5	Inferred from computational models
Solubility	Predicted: Soluble in water and polar organic solvents	Inferred from similar compounds

Chemical Reactivity and Stability

2,2-Dimethylpiperidin-3-ol is expected to exhibit reactivity typical of a secondary amine and a secondary alcohol.

- **N-Alkylation and N-Acylation:** The secondary amine is nucleophilic and can readily undergo reactions with alkylating and acylating agents to form the corresponding N-substituted derivatives.
- **Oxidation of the Hydroxyl Group:** The secondary alcohol can be oxidized to the corresponding ketone, 2,2-dimethylpiperidin-3-one, using standard oxidizing agents.
- **O-Alkylation and O-Acylation:** The hydroxyl group can be derivatized through reactions with alkylating or acylating agents under appropriate conditions.
- **Stability:** The compound is expected to be stable under standard laboratory conditions, although it may be susceptible to oxidation over time, especially in the presence of air and

light.

Potential Signaling Pathways and Biological Activities

While no specific biological activities or signaling pathways have been reported for **2,2-Dimethylpiperidin-3-ol**, the piperidine scaffold is a key feature in many neuroactive compounds. Derivatives of piperidine are known to interact with a variety of receptors and transporters in the central nervous system, including opioid, dopamine, and serotonin receptors. The specific substitution pattern of **2,2-Dimethylpiperidin-3-ol** could confer selectivity for certain biological targets. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

As a specific, validated synthesis for **2,2-Dimethylpiperidin-3-ol** is not readily available in the literature, a plausible and commonly employed synthetic strategy would involve the reduction of the corresponding ketone, 2,2-dimethylpiperidin-3-one.

Synthesis of 2,2-Dimethylpiperidin-3-one (Analogous Procedure)

A potential precursor, 2,2-dimethylpiperidin-3-one, could be synthesized through various methods, including the cyclization of appropriate acyclic precursors.

Reduction of 2,2-Dimethylpiperidin-3-one to 2,2-Dimethylpiperidin-3-ol (Proposed Protocol)

This protocol is a general method for the reduction of cyclic ketones to the corresponding alcohols.

Materials:

- 2,2-Dimethylpiperidin-3-one
- Sodium borohydride (NaBH_4)

- Methanol
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel

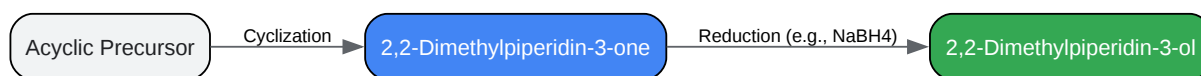
Procedure:

- Dissolve 2,2-dimethylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2,2-Dimethylpiperidin-3-ol**.
- The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

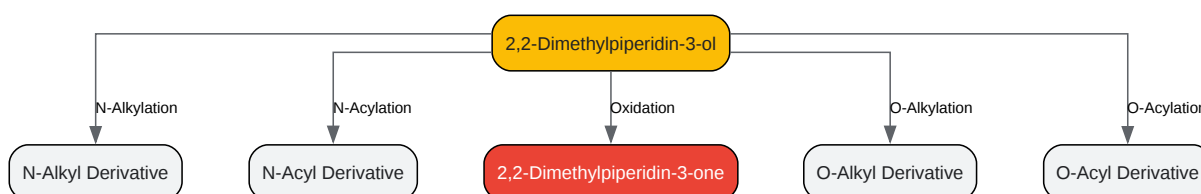
Proposed Synthesis Workflow



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Caption: Proposed synthetic pathway to **2,2-Dimethylpiperidin-3-ol**.

Potential Derivatization Reactions



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Caption: Potential chemical transformations of **2,2-Dimethylpiperidin-3-ol**.

- To cite this document: BenchChem. [physical and chemical properties of 2,2-Dimethylpiperidin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15313435#physical-and-chemical-properties-of-2-2-dimethylpiperidin-3-ol\]](https://www.benchchem.com/product/b15313435#physical-and-chemical-properties-of-2-2-dimethylpiperidin-3-ol)

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